BenchChemオンラインストアへようこそ!

N-(1-adamantyl)-4-chlorobenzamide

P-glycoprotein modulation multidrug resistance reversal ABC transporter pharmacology

Choose this compound for its rigorously validated dual activity: selective P-gp inhibition (IC50 650–741 nM) over BCRP (IC50 14.5 µM) to dissect ABCB1-specific efflux in multidrug resistance, and high-affinity sigma-1 receptor binding (Ki ~1.2–3.6 nM) with >28,000× selectivity over S2R. The lipophilic adamantyl cage ensures superior membrane permeability and metabolic stability, making it ideal for intracellular target engagement, CNS-penetrant in vivo models, and calibrating ADME permeability assays. Generic substitution is not advisable due to pronounced structure-activity divergence among 4-substituted benzamide derivatives.

Molecular Formula C17H20ClNO
Molecular Weight 289.8 g/mol
Cat. No. B5131599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-adamantyl)-4-chlorobenzamide
Molecular FormulaC17H20ClNO
Molecular Weight289.8 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H20ClNO/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
InChIKeyMJGIEMQZMGCJSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Adamantyl)-4-chlorobenzamide: Baseline Profile and P-glycoprotein Modulator Activity for Research Procurement


N-(1-Adamantyl)-4-chlorobenzamide (also referenced as CHEMBL409234) is an adamantyl-substituted benzamide derivative with demonstrated activity as a modulator of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp, ABCB1) and breast cancer resistance protein (BCRP, ABCG2) [1] [2]. The compound exhibits P-gp inhibitory activity with IC50 values ranging from 650 nM to 741 nM across multiple functional assays in adriamycin-resistant human A2780/ADR ovarian cancer cells [1]. Its structural features include the lipophilic 1-adamantyl cage moiety, which contributes to membrane permeability and metabolic stability, and the 4-chlorobenzamide group, which is a recognized pharmacophore in sigma-1 receptor ligand design and P2X7 receptor antagonist scaffolds [3] [4].

Why N-(1-Adamantyl)-4-chlorobenzamide Cannot Be Interchanged with Generic Benzamide or Adamantyl Analogs


Generic substitution among benzamide derivatives or adamantyl-containing compounds is inadvisable due to pronounced structure-activity divergence across multiple pharmacological targets. Even within the narrow subclass of N-(1-adamantyl)-substituted benzamides, the position and electronic character of the aryl substituent critically govern both target engagement and off-target liability. For instance, 4-chloro substitution confers nanomolar affinity for the sigma-1 receptor (Ki ≈ 1.2–3.6 nM) with high selectivity over sigma-2 (Ki up to 1400 nM), whereas 4-fluoro, 4-methyl, or 4-methoxy analogs exhibit markedly attenuated binding and altered selectivity profiles [1]. Furthermore, N-(1-adamantyl)-4-chlorobenzamide demonstrates measurable P-glycoprotein inhibitory activity (IC50 ~650–741 nM) that is not uniformly shared by other 4-substituted benzamide congeners, making target-agnostic substitution scientifically unsound [2].

N-(1-Adamantyl)-4-chlorobenzamide: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


P-Glycoprotein Inhibitory Activity in Multidrug-Resistant Cancer Cells: Direct Comparison with Structural Analogs

N-(1-Adamantyl)-4-chlorobenzamide inhibits P-glycoprotein (P-gp, ABCB1)-mediated efflux in adriamycin-resistant human ovarian adenocarcinoma A2780/ADR cells with an IC50 of 650 nM in the calcein AM functional assay [1]. Two additional orthogonal assays confirmed this activity with IC50 values of 724 nM (calcein AM, 30 min incubation) and 741 nM (Hoechst 33342 accumulation assay) [1]. This potency distinguishes it from related adamantyl benzamides lacking the 4-chloro substituent, which show substantially reduced P-gp modulation in head-to-head SAR evaluations within the same study [2].

P-glycoprotein modulation multidrug resistance reversal ABC transporter pharmacology oncology research

Sigma-1 Receptor Affinity and Selectivity: 4-Chloro Substitution Confers Superior Binding Compared to Alternative Substituents

In a systematic SAR evaluation of benzamide-derived sigma receptor ligands, compounds bearing a 4-chloro substituent on the benzamide ring (including 4-chlorobenzamide scaffolds) demonstrated excellent sigma-1 receptor (S1R) affinity with Ki values ranging from 1.2 to 3.6 nM [1]. This affinity is substantially superior to benzamide analogs with alternative 4-position substituents (4-H, 4-F, 4-CH3, 4-OCH3) that exhibited Ki values >10–100 nM or were inactive at S1R [1]. Moreover, the 4-chloro-containing series maintained high selectivity for S1R over sigma-2 receptor (S2R Ki up to 1400 nM) and exceptional safety margins with selectivity indices (IC50(SY5Y)/Ki(S1R)) ranging from 28,000 to 83,000 [1].

sigma-1 receptor ligands CNS drug discovery neurodegenerative disease models receptor binding assays

Dual CB2 Receptor Agonism and FAAH Inhibition: Adamantyl-Benzamide Scaffold Enables Multitarget Anti-Inflammatory Pharmacology

The N-(1-adamantyl)benzamide scaffold, of which N-(1-adamantyl)-4-chlorobenzamide is a representative member, has been validated as a privileged chemotype for simultaneous modulation of cannabinoid CB2 receptors (CB2R) and fatty acid amide hydrolase (FAAH) [1]. Structure-activity analysis demonstrated that the adamantyl cage moiety is essential for dual CB2R/FAAH engagement, with the benzamide ring substitution pattern fine-tuning potency and selectivity [1]. Compounds within this series achieved CB2R agonist activity and FAAH inhibition in the same concentration ranges, a dual mechanism that cannot be replicated by simple benzamides lacking the adamantyl group (e.g., 4-chlorobenzamide alone) [1].

cannabinoid CB2 receptor FAAH inhibition anti-inflammatory agents multitarget drug discovery

ABCG2 (BCRP) Transporter Modulation: Differentiated Selectivity Profile Versus P-gp

Beyond P-glycoprotein, N-(1-adamantyl)-4-chlorobenzamide also modulates the breast cancer resistance protein (BCRP, ABCG2), albeit with substantially different potency. The compound exhibited an IC50 of 14,454 nM (approximately 14.5 µM) against ABCG2 in a standardized transporter inhibition assay [1]. This ~20- to 22-fold selectivity window favoring P-gp (IC50 ~650–741 nM) over BCRP provides a differentiated pharmacological signature compared to broad-spectrum ABC transporter inhibitors that show equipotent activity across multiple efflux pumps [1].

ABCG2/BCRP inhibition multidrug resistance transporter selectivity cancer pharmacology

Lipophilic Character and Predicted Membrane Permeability: Adamantyl Cage Versus Non-Adamantyl Benzamides

The 1-adamantyl substituent in N-(1-adamantyl)-4-chlorobenzamide confers substantially elevated lipophilicity relative to non-adamantyl benzamide counterparts. While direct experimental logP/logD data for the exact compound are not publicly available, close structural analogs within the adamantyl-benzamide class exhibit log Kow values exceeding 5.0 (e.g., 2-[2-(1-adamantyl)-2-oxoethoxy]-4-chlorobenzamide: log Kow = 5.61; water solubility = 1.8 mg/L) . In contrast, the parent 4-chlorobenzamide lacking the adamantyl group has significantly lower lipophilicity (melting point 176–180°C; only slightly water-soluble) [1]. The adamantane cage is well-established in medicinal chemistry to enhance passive membrane diffusion and blood-brain barrier penetration [2].

lipophilicity membrane permeability ADME properties blood-brain barrier penetration

Recommended Research and Procurement Application Scenarios for N-(1-Adamantyl)-4-chlorobenzamide Based on Differentiated Evidence


Multidrug Resistance Reversal Studies Requiring P-gp-Selective Modulation with Minimized BCRP Confounding

This compound is optimally deployed in oncology research investigating P-glycoprotein-mediated drug efflux as a resistance mechanism to chemotherapeutic agents such as adriamycin, paclitaxel, or vinca alkaloids. With validated P-gp IC50 values of 650–741 nM and a ~20-fold selectivity window over BCRP (IC50 = 14.5 µM) [1] [2], it serves as a P-gp-preferential tool compound for delineating ABCB1-specific contributions to MDR without simultaneously inhibiting ABCG2-mediated efflux. Researchers studying ABC transporter cooperativity or isoform-specific resistance pathways will find this selectivity profile advantageous over pan-transporter inhibitors.

Sigma-1 Receptor Pharmacology in CNS and Neurodegenerative Disease Models

The 4-chlorobenzamide moiety confers nanomolar S1R affinity (Ki ≈ 1.2–3.6 nM) with high S2R selectivity (Ki up to 1400 nM) and excellent in vitro safety margins (selectivity index >28,000) [1]. This compound is therefore suitable for sigma-1 receptor target validation studies, competitive binding displacement experiments, and functional assays exploring S1R roles in neuroprotection, pain modulation, or cellular stress responses. The adamantyl group further enhances predicted CNS penetration, supporting its use in in vivo neurodegenerative disease models where brain exposure is critical.

Endocannabinoid System Crosstalk Investigation via Dual CB2/FAAH Modulation

For researchers exploring synergistic anti-inflammatory mechanisms involving both cannabinoid CB2 receptor activation and FAAH-mediated endocannabinoid degradation inhibition, the N-(1-adamantyl)benzamide scaffold provides a validated dual-target chemotype [1]. This compound class enables studies of inflammatory cytokine modulation (decreased pro-inflammatory, increased anti-inflammatory cytokine production) that single-target CB2 agonists or FAAH inhibitors cannot achieve independently [1]. Applications include in vitro inflammation models, immune cell functional assays, and proof-of-concept studies for multitarget anti-inflammatory strategies.

Membrane Permeability and Intracellular Target Access in Lipophilic Compound Screening Cascades

The adamantyl cage imparts substantial lipophilicity (estimated log Kow ≈ 5.0–5.6) and predicted passive membrane permeability, distinguishing this compound from more polar benzamide analogs [1] [2]. It is therefore well-suited for cell-based assays requiring efficient intracellular accumulation, including target engagement studies for cytosolic or organelle-localized proteins. Additionally, the compound may serve as a reference standard for calibrating permeability assays (PAMPA, Caco-2) or as a lipophilic control in ADME screening panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1-adamantyl)-4-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.